molecular formula C18H18O4 B097165 1,4-Butanediol, dibenzoate CAS No. 19224-27-2

1,4-Butanediol, dibenzoate

Cat. No.: B097165
CAS No.: 19224-27-2
M. Wt: 298.3 g/mol
InChI Key: YHOWYTOWCBNTHB-UHFFFAOYSA-N
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Description

1,4-Butanediol, also called Butane-1,4-diol (other names include 1,4-B, BD, BDO and 1,4-BD), is a primary alcohol and an organic compound with the formula HOCH2CH2CH2CH2OH . It is a colorless viscous liquid first synthesized in 1890 . The compound 1,4-Butanediol, dibenzoate, also known as Tetramethylene benzoate, Tetramethylene dibenzoate, 1,4-Butylene dibenzoate , has a molecular formula of C18H18O4 and a molecular weight of 298.3 g/mol.


Synthesis Analysis

In industrial chemical synthesis, acetylene reacts with two equivalents of formaldehyde to form butyne-1,4-diol. Hydrogenation of butyne-1,4-diol gives butane-1,4-diol . It is also made on an industrial scale from maleic anhydride in the Davy process, which is first converted to the methyl maleate ester, then hydrogenated . Other routes are from butadiene, allyl acetate and succinic acid .

Scientific Research Applications

Green Plasticizers in PVC

1,4-Butanediol dibenzoate has been evaluated as a potential green plasticizer, particularly in poly(vinyl chloride) (PVC) blends. Research shows that certain dibenzoates, including 1,4-butanediol dibenzoate, can effectively replace traditional plasticizers like DEHP, which have raised health concerns due to suspected endocrine-disrupting behavior. These dibenzoates demonstrated comparable or superior performance in various mechanical and thermal properties of PVC blends, suggesting their viability as safer alternatives in plasticizer applications (Erythropel et al., 2018).

Characterization in Polymer Science

1,4-Butanediol dibenzoate plays a role in the characterization of polymers. For instance, a study involved its use in understanding the structure of poly(1-methyl-1,4-butanediol-1,4-diyl/2,3,4-trihydro-5-methylfuran-2,5-diyl), demonstrating its importance in the detailed analysis and understanding of polymer compositions (Saito et al., 2011).

Enhancing Viscosity and Crystallization in Polyesters

Research on poly(butylene-succinate) has incorporated 1,4-butanediol dibenzoate to enhance viscosity and crystallization rates. This application in materials science highlights the compound's utility in modifying and improving the physical properties of polyesters for broader applications (Liu et al., 2017).

Application in Liquid Crystal Polymers

In the field of liquid crystal polymers, 1,4-butanediol dibenzoate has been used in the structural characterization of thermotropic polyesters. Such applications are crucial in the development of advanced materials with specific optical and thermal properties (Chiellini et al., 1987).

Bioengineering and Biocatalytic Production

1,4-Butanediol dibenzoate is also significant in bioengineering, particularly in the biocatalytic production of 1,4-butanediol. Research in this area explores renewable carbohydrate feedstocks for producing valuable chemicals, demonstrating the compound's role in sustainable chemical manufacturing (Yim et al., 2011).

Enhanced Epoxy Adhesion and Stress Reduction

Research on model epoxy systems has shown that the addition of 1,4-butanediol can modulate properties like modulus, glass transition temperature, and moisture uptake. This has implications in improving adhesion and reducing residual stress in these materials (Case et al., 2005).

Liquid Crystalline Polyurethane Development

1,4-Butanediol dibenzoate is used in synthesizing mesogenic units for the development of thermotropic liquid crystalline polyurethanes. This application is crucial in the field of advanced material science, particularly in the development of materials with specific thermal and optical properties (Liu Qian-yue, 2008).

Safety and Hazards

1,4-Butanediol is harmful if swallowed and may cause drowsiness or dizziness . It is recommended to wash face, hands and any exposed skin thoroughly after handling, avoid eating, drinking or smoking when using this product, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Several linear alkyl diol dibenzoate compounds, including 1,4-butanediol dibenzoate, have been evaluated for their plasticizing effectiveness in blends with polyvinyl chloride (PVC). These compounds have been shown to have the potential to be green, safe candidates for DEHP replacement . For blends with 1,4-butanediol dibenzoate, effective plasticization was observed upon heating to temperatures above 60 °C .

Properties

IUPAC Name

4-benzoyloxybutyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c19-17(15-9-3-1-4-10-15)21-13-7-8-14-22-18(20)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOWYTOWCBNTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCCOC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172801
Record name 1,4-Butanediol, dibenzoate
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Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19224-27-2
Record name 1,4-Butanediol, 1,4-dibenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19224-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethylene dibenzoate
Source ChemIDplus
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Record name 1, dibenzoate
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Record name 1,4-Butanediol, dibenzoate
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Record name 1,4-BUTYLENE GLYCOL DIBENZOATE
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Record name TETRAMETHYLENE DIBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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